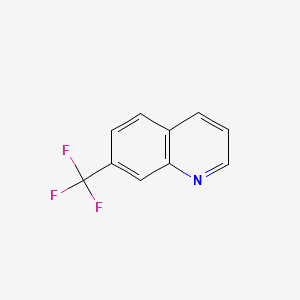

7-(Trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMSEFHVUYEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332685 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-14-4 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 7-(Trifluoromethyl)quinoline. It delves into the core physicochemical properties, synthesis methodologies, and critical applications of this versatile heterocyclic compound, grounding all information in established scientific literature and safety protocols.

Core Compound Identification and Properties

This compound is a substituted quinoline molecule of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique electronic properties that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2]

CAS Number: 325-14-4[3][4][5][6][7]

Chemical Structure

The structure consists of a quinoline ring system with a trifluoromethyl group attached at the 7th position.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C10H6F3N | [3][4][5][6] |

| Molecular Weight | 197.16 g/mol | [4] |

| Appearance | Pale cream to cream crystals or powder | [5] |

| Melting Point | 65-67 °C | [1][8] |

| Boiling Point | 236.6 °C (at 762 Torr) | [1][8] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 2.55 ± 0.14 (Predicted) | [8] |

| Purity | ≥96.0% to 98% | [5][6] |

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted quinolines is a well-established area of organic chemistry, driven by the significant impact of the -CF3 group on the molecule's biological activity.

General Synthesis Workflow

A common synthetic approach involves the cyclization of appropriately substituted anilines with α,β-unsaturated aldehydes or ketones, such as in the Skraup or Doebner-von Miller reactions. For this compound, a plausible route starts with 3-(trifluoromethyl)aniline.

Caption: Generalized Skraup synthesis workflow for this compound.

Experimental Protocol: Melting Point Determination

Accurate melting point determination is fundamental for identity confirmation and purity assessment.[1]

-

Sample Preparation: A small quantity of this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this range is expected to be between 65-67 °C.[1][8]

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[9][10] The addition of a trifluoromethyl group can enhance pharmacological properties, making this compound and its derivatives valuable lead compounds.

-

Antimalarial Activity: Quinoline-based drugs like chloroquine are cornerstones of antimalarial therapy.[11] Research into trifluoromethyl-substituted quinolines aims to develop agents effective against drug-resistant strains of Plasmodium falciparum.[12]

-

Anticancer Potential: Various quinoline derivatives have been investigated as anticancer agents.[10][12] The -CF3 group can improve properties like cell permeability and metabolic stability, potentially leading to more potent and selective kinase inhibitors or DNA intercalating agents.[2][10]

-

Anti-inflammatory and Analgesic Effects: 4-Substituted-7-trifluoromethylquinolines have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[9]

-

Antiviral Research: Trifluoromethyl-containing quinolines have been synthesized and screened for activity against various viruses, including Zika virus (ZIKV).[13]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, data for structurally related compounds, such as 4-Chloro-7-(trifluoromethyl)quinoline, provide guidance on potential hazards.[14][15][16] Researchers should handle this compound with appropriate care.

Hazard Identification (Inferred)

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[14][17] Avoid eating, drinking, or smoking in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Caption: Standard safety and handling workflow for chemical reagents.

References

- Thermophysical Properties of this compound. Chemcasts.

- This compound, 97%. Fisher Scientific.

- This compound, 97% 250 mg. Thermo Scientific Chemicals.

- This compound. CymitQuimica.

- This compound , 97% , 325-14-4. CookeChem.

- This compound CAS#: 325-14-4. ChemicalBook.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- 4-Chloro-7-(trifluoromethyl)quinoline (CAS No. 346-55-4) SDS. Guidechem.

- 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4. Sigma-Aldrich.

- Quinoline: A vers

- MSDS of 4-Chloro-7-(trifluoromethyl)quinoline. Capot Chemical.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- This compound. Benchchem.

- SAFETY D

- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. H27771.MD [thermofisher.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound , 97% , 325-14-4 - CookeChem [cookechem.com]

- 8. This compound CAS#: 325-14-4 [m.chemicalbook.com]

- 9. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 16. capotchem.com [capotchem.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

7-(Trifluoromethyl)quinoline molecular weight and formula

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline: Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a key building block in the development of novel therapeutic agents and functional materials. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and outline robust analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Core Molecular Profile

This compound is a solid, crystalline compound under standard conditions.[1][2] The incorporation of the highly electronegative trifluoromethyl group onto the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[3][4]

Chemical Structure & Formula

The foundational identity of this molecule is rooted in its structure, which consists of a quinoline ring system substituted with a trifluoromethyl group at the 7th position.

Caption: Chemical structure of this compound.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H6F3N | [1][2][5][6] |

| Molecular Weight | 197.16 g/mol | [6][7][8] |

| CAS Number | 325-14-4 | [1][2][5] |

| Appearance | Pale cream to cream crystals or powder | [5] |

| Melting Point | 65-67 °C | [3][8] |

| Boiling Point | 236.6 °C (at 762 Torr) | [3][8] |

| Density | ~1.311 g/cm³ | [8] |

| pKa (Predicted) | 2.55 ± 0.14 | [8] |

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methodologies. A common and effective approach for synthesizing 7-substituted quinolines is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Synthetic Workflow: Gould-Jacobs Reaction

The following diagram illustrates the general workflow for the synthesis of a this compound core structure.

Caption: Generalized Gould-Jacobs synthesis workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of quinoline derivatives.[9]

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

Rationale: The initial condensation and subsequent thermal cyclization form the core quinoline ring system. A high-boiling point solvent is crucial for achieving the necessary temperature for efficient intramolecular cyclization.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to approximately 125 °C for 1-2 hours to facilitate the initial condensation reaction.

-

Add a high-boiling point solvent (e.g., Dowtherm A) and heat the mixture to 250-255 °C to induce thermal cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product. Purify by recrystallization.

-

Step 2: Saponification and Decarboxylation

-

Rationale: The ester group at the 3-position is removed in a two-step process. Saponification converts the ester to a carboxylate salt, which is then decarboxylated upon heating in an acidic medium.

-

Procedure:

-

Suspend the product from Step 1 in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Heat the acidic mixture to induce decarboxylation, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.

-

Step 3: Dehydroxylation

-

Rationale: To obtain the target this compound, the hydroxyl group at the 4-position must be removed. This can be achieved through chlorination followed by reductive dehalogenation, or other deoxygenation methods. A common method involves conversion to a 4-chloro derivative.[10]

-

Procedure:

-

Treat the 4-hydroxy-7-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl3).

-

The resulting 4-chloro-7-(trifluoromethyl)quinoline can then be subjected to catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product, this compound.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

Caption: A typical workflow for the analytical validation of synthesized this compound.

Spectroscopic and Chromatographic Data Interpretation

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M+) at m/z 197, corresponding to the molecular weight of this compound.[11][12] The fragmentation pattern would be characteristic of the quinoline ring system.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns of these signals will be indicative of the substitution pattern on the quinoline ring.[11]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.[11][14]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group and will show a singlet at a characteristic chemical shift.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight.[15] A single peak in the chromatogram with the correct mass spectrum is a strong indicator of a pure sample.

Applications in Research and Development

The unique properties imparted by the trifluoromethyl group make this compound and its derivatives valuable in several areas:

-

Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug discovery, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[16][17][18] The CF3 group can enhance metabolic stability and cell permeability, making this compound a key starting material for developing new therapeutic candidates.[3][4]

-

Materials Science: The electron-withdrawing nature of the CF3 group can be used to tune the electronic and photophysical properties of quinoline-based materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4]

Conclusion

This compound is a molecule of significant interest due to the advantageous properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry reactions. Robust analytical techniques are essential to ensure the identity and purity of the compound, enabling its effective use in the advancement of drug discovery and materials science. This guide provides a foundational framework for researchers to understand and utilize this important chemical entity.

References

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

Stenutz. This compound. [Link]

-

NIST. 4-Chloro-7-(trifluoromethyl)quinoline. [Link]

-

Fujisaka, A., et al. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

NIST. Quinoline. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Springer. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

LUSEM. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Atlantis Press. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound , 97% , 325-14-4 - CookeChem [cookechem.com]

- 8. This compound CAS#: 325-14-4 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]

- 11. This compound(325-14-4) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. research.monash.edu [research.monash.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. madison-proceedings.com [madison-proceedings.com]

- 16. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Ascendancy of the Trifluoromethyl Group in Quinoline-Based Drug Discovery: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a powerful paradigm in modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by trifluoromethylated quinolines. By leveraging the unique physicochemical properties of the CF3 moiety—such as its high electronegativity, metabolic stability, and lipophilicity—researchers have successfully modulated the pharmacokinetic and pharmacodynamic profiles of quinoline-based compounds, leading to the discovery of potent agents with diverse therapeutic applications. This guide will delve into the significant antimalarial, anticancer, antiviral, antimicrobial, and neuroprotective activities of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their evaluation.

The Strategic Imperative of Trifluoromethylation in Quinoline Scaffolds

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous approved drugs and bioactive molecules.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of its biological properties. The introduction of a trifluoromethyl group is a key strategy in this optimization process. The CF3 group's strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's conformation, pKa, and non-covalent interactions with biological targets.[2][3] Furthermore, the exceptional stability of the carbon-fluorine bond enhances metabolic resistance, prolonging the in vivo half-life of drug candidates.[2] These attributes collectively contribute to improved potency, selectivity, and pharmacokinetic profiles, making trifluoromethylated quinolines a highly attractive class of compounds for drug discovery.[3]

General Workflow for the Development of Trifluoromethylated Quinolines

The journey from concept to a potential drug candidate for trifluoromethylated quinolines involves a multi-step, iterative process. This workflow, depicted below, integrates chemical synthesis, biological screening, and computational modeling to guide the optimization of lead compounds.

Caption: A generalized workflow for the discovery and development of trifluoromethylated quinoline-based drug candidates.

Antimalarial Activity: A Cornerstone of Trifluoromethylated Quinoline Research

The quinoline scaffold is historically renowned for its antimalarial properties, with quinine and chloroquine being landmark drugs. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Trifluoromethylated quinolines, most notably mefloquine, have played a crucial role in addressing this challenge.

Mefloquine , a 4-quinolinemethanol derivative with two trifluoromethyl groups at positions 2 and 8, is a potent blood schizonticide effective against chloroquine-resistant malaria.[4][5] While its precise mechanism of action is not fully elucidated, it is believed to interfere with the parasite's hemoglobin digestion in the food vacuole, leading to a toxic buildup of heme.[6]

Recent research has focused on developing novel trifluoromethylated quinolines to overcome mefloquine resistance and reduce its neuropsychiatric side effects. Structure-activity relationship studies have shown that the presence of two trifluoromethyl groups generally confers higher in vitro activity compared to compounds with a single CF3 group.[7] For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated IC50 values in the low microgram per milliliter range against chloroquine-sensitive strains of P. falciparum.[7]

| Compound Class | P. falciparum Strain | IC50 (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [7] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [7] |

| Mefloquine | - | - | [4][5] |

Table 1: In vitro antimalarial activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The in vitro activity of trifluoromethylated quinolines against P. falciparum is commonly assessed using a schizont maturation assay.

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

-

Assay Procedure: Asynchronous parasite cultures are synchronized to the ring stage. The synchronized culture is then diluted to a parasitemia of 0.5% and a hematocrit of 2.5%. Aliquots of this suspension are added to 96-well plates containing the serially diluted test compounds.

-

Incubation: The plates are incubated for 48 hours under the same culture conditions.

-

Data Analysis: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted under a microscope. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of schizont inhibition against the log of the drug concentration.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many trifluoromethylated quinolines function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer. For instance, certain 3,5,7-trisubstituted quinolines have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis, with IC50 values in the nanomolar range.[8] The trifluoromethyl group in these compounds often plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase.

Histone Deacetylase (HDAC) Inhibition

A novel trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit histone deacetylase 1 (HDAC1).[9] This inhibition leads to increased acetylation of histones H3 and H4, resulting in cell cycle arrest at the G2/M phase and induction of apoptosis in cervical cancer cells.[9]

| Compound/Derivative | Cancer Cell Line(s) | IC50/LC50 | Molecular Target(s) | Reference |

| 3,5,7-Trisubstituted quinolines | Various | < 1.0 nM | c-Met kinase | [8] |

| FKL117 | HeLa (cervical cancer) | Dose-dependent | HDAC1 | [9] |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | 14.14 µM | - | [10][11] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (leukemia) | 19.88 ± 3.35 µg/mL | - | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (leukemia) | 43.95 ± 3.53 µg/mL | - | [3] |

Table 2: Anticancer activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the trifluoromethylated quinoline compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition and Formazan Solubilization: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Caption: A simplified signaling pathway illustrating the inhibition of a receptor tyrosine kinase by a trifluoromethylated quinoline.

Antiviral Activity: A Broad-Spectrum Approach

Trifluoromethylated quinolines have demonstrated promising antiviral activity against a range of viruses, including Zika virus (ZIKV), coronaviruses, and enteroviruses.[1][3] Their mechanisms of action often involve targeting either viral proteins or host factors essential for viral replication.

For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit ZIKV replication in vitro, with some analogs exhibiting greater potency than mefloquine.[3] The antiviral activity of certain quinolines against coronaviruses, such as SARS-CoV-2, has been linked to their ability to interfere with viral entry and replication.[12][13] Computational studies have suggested that trifluoromethylated quinolines can bind to key proteins involved in SARS-CoV-2 assembly, such as the spike-ACE2 complex and TMPRSS2.[12]

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 2,8-bis(trifluoromethyl)quinoline derivative 141a | Zika Virus (ZIKV) | 0.8 ± 0.06 | [3] |

| Mefloquine | Zika Virus (ZIKV) | 3.6 ± 0.3 | [3] |

| Chloroquine | Zika Virus (ZIKV) | 12.0 ± 3.2 | [3] |

| Quinoline analog 19 | Enterovirus D68 (EV-D68) | - | [7] |

Table 3: Antiviral activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: Viral Replication Inhibition Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

-

Cell Culture and Virus Propagation: A suitable host cell line (e.g., Vero cells for ZIKV) is cultured to form a confluent monolayer in 6-well plates. A stock of the virus is prepared and its titer determined.

-

Compound Treatment and Infection: The cell monolayers are pre-treated with various concentrations of the trifluoromethylated quinoline compound for 1-2 hours. The medium is then removed, and the cells are infected with the virus at a known multiplicity of infection (MOI).

-

Overlay and Incubation: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound. The plates are then incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet to visualize the plaques (zones of cell death). The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined from the dose-response curve.

Antimicrobial and Antifungal Activities

The quinoline scaffold is a well-established pharmacophore in antibacterial and antifungal drug discovery. The incorporation of a trifluoromethyl group can enhance the antimicrobial spectrum and potency of these compounds.

Several studies have reported the synthesis and evaluation of novel trifluoromethylated quinoline derivatives with significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[14][15] For example, certain quinolone derivatives containing a trifluoromethyl group have shown good activity against Gram-positive bacteria and moderate to comparable activity against Aspergillus niger and Candida albicans.[14]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl quinolone derivatives | Gram-positive bacteria | Good activity | [14] |

| Trifluoromethyl quinolone derivatives | Aspergillus niger | Moderate to comparable | [14] |

| Trifluoromethyl quinolone derivatives | Candida albicans | Moderate to comparable | [14] |

Table 4: Antimicrobial and antifungal activity of trifluoromethylated quinoline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution: The trifluoromethylated quinoline compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (broth and inoculum without compound) and a sterility control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[8][16] The proposed mechanisms of action include antioxidant effects and the inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[10][17]

While research specifically on trifluoromethylated quinolines in neuroprotection is still in its early stages, the known ability of the CF3 group to enhance blood-brain barrier permeability and modulate ligand-receptor interactions suggests that these compounds could be promising candidates for central nervous system (CNS) drug discovery.[8] For example, quinoline-derived α-trifluoromethylated alcohols have been identified as sodium channel blockers with antiepileptic and analgesic properties, indicating their potential to modulate neuronal excitability.[18]

Hypothesized Neuroprotective Mechanisms

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar architecture and versatile electronic properties have made it a foundational component in a vast array of therapeutic agents. First isolated from coal tar in 1834, quinoline and its derivatives have evolved from historical antimalarials to a diverse class of drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive exploration of the quinoline scaffold, delving into its fundamental physicochemical properties, classical and modern synthetic methodologies, and its profound impact on drug discovery. We will examine the structure-activity relationships that govern its diverse pharmacological activities and provide detailed protocols for key synthetic and biological evaluation techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, underscoring the enduring legacy and future potential of the quinoline core in medicinal chemistry.

The Enduring Significance of the Quinoline Scaffold in Drug Discovery

Quinoline, with its chemical formula C₉H₇N, is a weakly basic aromatic heterocycle. Its unique structural and electronic features allow it to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility is a key reason why the quinoline nucleus is a recurring motif in numerous natural products, most notably the cinchona alkaloids like quinine, and a plethora of synthetic drugs.[1][2]

The functionalization of the quinoline ring at its various positions has led to a remarkable diversity of pharmacological activities.[3] This has cemented its status as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[4] Consequently, quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents, among others.[5][6][7]

Physicochemical Properties of Quinoline

Quinoline is a colorless, hygroscopic liquid with a characteristic odor. It is sparingly soluble in cold water but miscible with hot water and most organic solvents.[5] When exposed to light, it tends to turn yellow and then brown.[5] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N | [3] |

| Molar Mass | 129.16 g/mol | |

| Density | 1.093 g/mL | [5] |

| Melting Point | -15 °C | [5] |

| Boiling Point | 238 °C | [5] |

The electronic properties of the quinoline ring system are crucial to its biological activity. The nitrogen atom imparts a dipole moment and influences the electron density distribution across the bicyclic structure, making it susceptible to both electrophilic and nucleophilic substitution reactions. This reactivity allows for the strategic placement of various functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

Synthetic Pathways to the Quinoline Core: A Chemist's Toolkit

The construction of the quinoline scaffold has been a subject of intense research for over a century, leading to the development of several classic named reactions that remain staples in organic synthesis. These methods, along with more modern approaches, provide chemists with a versatile toolkit for accessing a wide range of substituted quinolines.

Classical Synthetic Methodologies

These foundational reactions typically involve the cyclization of anilines or related precursors and are valued for their reliability and scalability.

The Skraup synthesis, reported in 1880, is a cornerstone method for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][8]

Experimental Protocol: Skraup Synthesis of Quinoline [9][10]

-

Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a homogeneous slurry of arsenic oxide (or another suitable oxidizing agent), 3-nitro-4-aminoanisole (or the desired aniline), and glycerol.

-

Acid Addition: With vigorous stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise.

-

Heating: Heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C. The reaction will become exothermic. Once self-sustaining, remove the external heat.

-

Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the aqueous distillate.

-

Purification: Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

Causality Behind Experimental Choices: The sulfuric acid acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein. The oxidizing agent is crucial for the final aromatization step to form the quinoline ring. The exothermic nature of the reaction requires careful control of the addition of sulfuric acid.

The Friedländer synthesis offers a more convergent approach, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.[11][12]

Experimental Protocol: One-Pot Friedländer Synthesis [13]

-

Reduction: In a suitable reaction vessel, combine the o-nitroarylcarbaldehyde, iron powder, and a catalytic amount of aqueous hydrochloric acid in a solvent like ethanol.

-

Condensation: Once the reduction to the o-aminoarylcarbaldehyde is complete (monitored by TLC), add the ketone or aldehyde containing an α-methylene group and a base such as potassium hydroxide.

-

Cyclization: Heat the reaction mixture to reflux for several hours until the cyclization is complete.

-

Work-up and Purification: Cool the reaction mixture, filter to remove iron salts, and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The one-pot procedure enhances efficiency by avoiding the isolation of the often-unstable o-aminoaryl aldehyde intermediate. Iron in acidic media is a classic and cost-effective reducing agent for nitro groups. The choice of base for the condensation step depends on the reactivity of the carbonyl compound.

-

Combes Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[2][4][6]

-

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][7]

-

Gould-Jacobs Reaction: This pathway is particularly useful for synthesizing 4-hydroxyquinolines (4-quinolinones) from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][3][14]

The Pharmacological Orchestra of Quinoline Derivatives

The true power of the quinoline scaffold lies in its ability to be decorated with a wide array of functional groups, leading to compounds with highly specific and potent biological activities.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[2] These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][15]

Key Examples and In Vitro Activity:

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | Not specified | [16] |

| HCT-116 (Colon) | 5.34 | [16] | ||

| MCF-7 (Breast) | 5.21 | [16] | ||

| Quinoline-imidazole derivative 12a | HepG2 (Liver) | 2.42 | Potential PI3K/mTOR pathway inhibition | [17] |

| A549 (Lung) | 6.29 | [17] | ||

| PC-3 (Prostate) | 5.11 | [17] | ||

| 4,7-Disubstituted quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Not specified | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity [15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial Activity

The history of quinoline in medicinal chemistry is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was the first effective treatment for this devastating disease.[19] Synthetic quinolines, such as chloroquine and mefloquine, have since become mainstays of antimalarial therapy, primarily by interfering with the detoxification of heme in the parasite's food vacuole.[19][20]

Structure-Activity Relationship (SAR) Insights: [19][21]

-

The 4-aminoquinoline scaffold is crucial for antimalarial activity.

-

The presence of a chlorine atom at the 7-position of the quinoline ring generally enhances potency.

-

The nature of the side chain at the 4-position significantly influences activity and pharmacokinetic properties. Increasing the basicity of the side chain can lead to better accumulation in the parasite's acidic food vacuole.[19]

Antimicrobial and Antifungal Activity

The fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[22] Ciprofloxacin and levofloxacin are prominent examples. More recently, novel quinoline derivatives are being investigated for their activity against a range of bacteria and fungi.[23][24][25]

In Vitro Antimicrobial Activity:

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Substituted quinoline derivatives | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., E. coli | 3.12 - 50 | [24][26] |

| Quinoline-oxazino hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [25] |

| Quinoline amides (e.g., 3c ) | Staphylococcus aureus | 2.67 | [27] |

| Candida albicans | 5.6 | [27] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [25]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare a series of two-fold dilutions of the quinoline compound in a suitable growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents.[28] Their mechanisms of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, and the modulation of pro-inflammatory signaling pathways like NF-κB.[29][30][31]

In Vivo Anti-inflammatory Studies:

One study on a synthetic quinoline derivative, a hybrid of tomoxiprole and naproxen, showed a potent dose-dependent anti-inflammatory effect in a xylene-induced ear edema model in mice, with efficacy comparable to diclofenac.[30] Another study highlighted imidazo[4,5-c]quinoline derivatives that showed strong anti-inflammatory activity in both DSS- and TNBS-induced acute enteritis models.[29]

Quinoline-Based Drugs on the Market: From Bench to Bedside

The successful translation of quinoline-based research into clinically approved drugs underscores the scaffold's therapeutic importance. A significant number of FDA-approved drugs feature the quinoline core, particularly in the fields of oncology and infectious diseases.[14][32][33][34]

| Brand Name | Generic Name | Therapeutic Area | Mechanism of Action |

| Qualaquin | Quinine | Malaria | Heme polymerization inhibitor |

| Lenvima | Lenvatinib | Oncology (Thyroid, Renal Cell Carcinoma) | Multi-kinase inhibitor (VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT) |

| Cabometyx | Cabozantinib | Oncology (Renal Cell, Hepatocellular, Thyroid Carcinoma) | Multi-kinase inhibitor (MET, VEGFR, AXL) |

| Bosulif | Bosutinib | Oncology (Chronic Myeloid Leukemia) | Kinase inhibitor (BCR-ABL, Src family kinases) |

| Avelox | Moxifloxacin | Infectious Disease (Bacterial) | DNA gyrase and topoisomerase IV inhibitor |

| Cipro | Ciprofloxacin | Infectious Disease (Bacterial) | DNA gyrase and topoisomerase IV inhibitor |

| Bedaquiline | Bedaquiline | Infectious Disease (Tuberculosis) | Inhibitor of mycobacterial ATP synthase |

| Nerlynx | Neratinib | Oncology (Breast Cancer) | Kinase inhibitor (HER2, EGFR) |

| Pyrukynd | Mitapivat | Hematology (Hemolytic Anemia) | Pyruvate kinase activator |

| Capmatinib | Capmatinib | Oncology (Non-Small Cell Lung Cancer) | MET inhibitor |

| Tivozanib | Tivozanib | Oncology (Renal Cell Carcinoma) | VEGFR inhibitor |

| Tafenoquine | Tafenoquine | Malaria | Heme polymerization inhibitor; generates reactive oxygen species |

Conclusion and Future Perspectives

The quinoline scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. From its historical roots in the treatment of malaria to its modern applications in targeted cancer therapy and broad-spectrum antimicrobial agents, the quinoline core continues to inspire the development of novel therapeutic agents. The synthetic accessibility of the quinoline ring system, coupled with the ability to fine-tune its physicochemical and pharmacological properties through substitution, ensures its continued relevance in drug discovery.

Future research will likely focus on the development of novel quinoline-based hybrids and conjugates to achieve multi-targeted therapeutic effects and overcome drug resistance.[19] Advances in synthetic methodologies, including green chemistry approaches and high-throughput synthesis, will further expand the chemical space of accessible quinoline derivatives. As our understanding of disease biology deepens, the rational design of quinoline-based molecules targeting novel and challenging biological targets will undoubtedly lead to the next generation of innovative medicines. This guide has provided a comprehensive overview of the foundational knowledge and practical methodologies essential for researchers and professionals dedicated to harnessing the full therapeutic potential of this privileged scaffold.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]

-

Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry. [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). Bioorganic Chemistry. [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Asian Journal of Research in Chemistry. [Link]

-

Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). Current Medicinal Chemistry. [Link]

-

synthesis of quinoline derivatives and its applications. (2018). Slideshare. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2023). IIP Series. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (2022). Pharmaguideline. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2020). Molecules. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2017). Expert Opinion on Drug Discovery. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2017). ResearchGate. [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Synthesis. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]

-

Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. (2022). Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Journal of the Iranian Chemical Society. [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

-

Insights into Quinoline Schiff Bases as Anticancer Agents. (2024). International Journal of Research Publication and Reviews. [Link]

-

Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. (2020). Archiv der Pharmazie. [Link]

-

Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

-

Friedlander synthesis of quinoline derivatives. (2011). ResearchGate. [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Research in Pharmaceutical Sciences. [Link]

-

Friedlander synthesis of quinoline. (n.d.). Química Orgánica. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Journal of Pharmaceutical Sciences. [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). International Journal of Nanomedicine. [Link]

-

List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). ResearchGate. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2004). The Journal of Organic Chemistry. [Link]

-

Structure–activity relationships (SAR) of quinoline antimalarial agents. (2022). ResearchGate. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. [Link]

-

Quinine. (n.d.). Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. iipseries.org [iipseries.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. List of Common Quinolones + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 33. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline: Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position, has emerged as a powerful strategy to enhance the therapeutic potential of this privileged heterocycle.[3] This guide provides a comprehensive technical overview of 7-(trifluoromethyl)quinoline, its structural analogs, and derivatives. We will delve into the synthetic methodologies, explore the profound impact of the trifluoromethyl group on physicochemical properties and biological activity, and survey the expanding landscape of its applications in drug discovery, with a particular focus on oncology, neuroprotection, and anti-infective agents. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rationale behind experimental design and highlighting promising avenues for future investigation.

The Significance of the this compound Scaffold

The quinoline ring system, an aromatic heterocycle composed of a fused benzene and pyridine ring, is a versatile building block in the synthesis of medically significant drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4][5]

The introduction of a trifluoromethyl (-CF3) group onto the quinoline core profoundly influences its electronic properties, lipophilicity, and metabolic stability.[3][6] The -CF3 group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the molecule's interaction with biological targets.[6]

Key Advantages of Trifluoromethylation:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes, which can lead to a longer drug half-life.[7]

-

Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[7]

-

Modulation of Bioactivity: The steric bulk and unique electronic properties of the -CF3 group allow for fine-tuning of a molecule's shape and size to optimize binding affinity and selectivity for its biological target.[7]

The strategic placement of the trifluoromethyl group at the 7-position of the quinoline ring has been shown to yield compounds with potent therapeutic activities, particularly in the realm of oncology.[7][8]

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and considerations.

Core Synthesis: The Gould-Jacobs Reaction

A common and effective method for constructing the 4-hydroxy-7-(trifluoromethyl)quinoline core is the Gould-Jacobs reaction. This multi-step process involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[9]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [9]

-

Condensation: An equimolar mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated at approximately 125 °C for at least one hour. This step forms the anilidomethylenemalonate intermediate.

-

Cyclization: The reaction mixture is then heated in a high-boiling solvent, such as Dowtherm A, to a temperature of around 250-255 °C to induce intramolecular cyclization, yielding the quinoline ring. Microwave heating can also be utilized to achieve the necessary high temperatures and potentially shorten reaction times.

Derivatization Strategies

Once the core is synthesized, further modifications can be made to explore structure-activity relationships (SAR). Common derivatization points include the 4-position and the introduction of various substituents on the quinoline ring. For instance, 4-aminoquinoline derivatives have shown significant cytotoxic and cyclin-dependent kinase (CDK) inhibitory activity.[8]

Another approach involves the use of trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (TFAA), as an inexpensive and easy-to-handle trifluoromethyl source to introduce -CF3 groups to a broader range of aromatic compounds.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Substitution at the 4-Position: The presence of an amino group at the 4-position is often crucial for antiproliferative effects.[8] For example, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has demonstrated high potency against cancer cell lines.[11]

-

Substitution at the 7-Position: Halogen substitutions, particularly chlorine and trifluoromethyl groups, at the 7-position are associated with potent anticancer activity.[8]

-

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores is a promising strategy to enhance efficacy and overcome drug resistance.[8]

Therapeutic Applications

Derivatives of this compound are being investigated for a wide range of therapeutic applications, driven by their promising biological activities.

Anticancer Activity

A significant area of research focuses on the development of novel anticancer agents.[7] Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines, including breast, colon, and leukemia.[11][12]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[13][14] They can inhibit kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[15][16]

-

Cell Cycle Arrest and Apoptosis: These compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[4][11]

Quantitative Comparison of Anticancer Efficacy:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast) | Potent (details in source) | [11] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [11] |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline derivatives | Various | Varies | [8] |

Neuroprotective Effects

Recent studies have explored the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Their antioxidant properties and ability to inhibit key enzymes involved in these diseases are of particular interest.[17][19] Some quinoline-based compounds have been shown to reduce neuronal cell death induced by oxidative stress.[18]

Anti-infective Properties

The quinoline scaffold is a well-established pharmacophore in anti-infective drug discovery, most notably in the development of antimalarial drugs like chloroquine.[20] Research is ongoing to develop new quinoline derivatives, including those with trifluoromethyl groups, to combat drug-resistant strains of parasites and bacteria.[1][20] For instance, a compound containing a 2,7-bis(trifluoromethyl)quinoline moiety has shown high activity against several P. falciparum strains.[1]

Pharmacokinetics and Metabolism

The trifluoromethyl group significantly impacts the pharmacokinetic profile of quinoline derivatives.[3] Its resistance to metabolic breakdown contributes to a longer half-life and improved bioavailability.[7] However, the overall pharmacokinetic properties are influenced by the entire molecular structure. For example, some quinoline analogs have shown complex pharmacokinetic profiles, including nonlinear oral pharmacokinetics, which may be attributed to factors like P-glycoprotein (P-gp) substrate activity.[21][22] Understanding the metabolism and pharmacokinetic profile is crucial for the successful development of these compounds into clinical candidates.

Future Directions

The this compound scaffold continues to be a highly promising area for drug discovery. Future research will likely focus on:

-

Rational Design of Novel Analogs: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as inflammatory disorders and viral infections.

-

Development of Combination Therapies: Evaluating the efficacy of this compound derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.

-

Advanced Drug Delivery Systems: Employing novel drug delivery strategies to improve the pharmacokinetic profiles and target-specific delivery of these compounds.

Conclusion

The strategic incorporation of a trifluoromethyl group at the 7-position of the quinoline ring has proven to be a highly effective approach for the development of novel therapeutic agents. These compounds have demonstrated significant potential in oncology, neuroprotection, and the treatment of infectious diseases. A thorough understanding of their synthesis, structure-activity relationships, and pharmacokinetic properties is essential for harnessing their full therapeutic potential. As research in this field continues to evolve, this compound and its derivatives are poised to make a significant impact on the future of medicine.

References

- Benchchem. (n.d.). Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology.

- Sharma, P., & Kumar, A. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 143, 676-707.

- Z. Naturforsch. (2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Zeitschrift für Naturforschung B, 76(9), 495-501.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashik, H. (2022). Synthesis of trifluoromethyl derivatives of quinoline and isoquinoline. Heterocycles, 104(3), 572-584.

- Benchchem. (n.d.). Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline.

- Benchchem. (n.d.). 7-(Trifluoromethyl)-4-quinolinol.

- Connect Journals. (n.d.). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents.

- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

- MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.

- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2137-S2150.

- Benchchem. (n.d.). This compound.

- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- CRC Press. (2025). Natural Occurrence and Biological Activities of Quinoline Derivatives.

- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Journal of the Indian Chemical Society. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), 100821.

- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Mini Reviews in Medicinal Chemistry. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4436.

- Antioxidants. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1874.

- MDPI. (n.d.). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.

- ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- Future Medicinal Chemistry. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1895-1911.

- Journal of Pharmacy and Bioallied Sciences. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 3(1), 22-31.